4-Nitrosomethylaminopyridine
Overview
Description
4-Nitrosomethylaminopyridine is an organic compound with the molecular formula C6H7N3O. It is a member of the nitrosamine family, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group (-NO) attached to a methylaminopyridine structure. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrosomethylaminopyridine can be synthesized through the nitrosation of N-methyl-4-pyridinamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and safety of the compound. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrosomethylaminopyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired substitution
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridines
Scientific Research Applications
4-Nitrosomethylaminopyridine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential mutagenic and carcinogenic effects.
Medicine: Investigated for its role in drug development and toxicology studies.
Industry: Employed in the development of analytical methods and quality control processes .
Mechanism of Action
The mechanism of action of 4-nitrosomethylaminopyridine involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, leading to mutagenesis and carcinogenesis. The compound primarily targets nucleophilic sites in DNA, resulting in the formation of DNA adducts .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosomorpholine (NMOR)
- N-Nitrosopyrrolidine (NPYR)
Comparison: 4-Nitrosomethylaminopyridine is unique due to its specific structure, which includes a pyridine ring. This structural feature distinguishes it from other nitrosamines, which may have different ring structures or functional groups. The presence of the pyridine ring influences its chemical reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N-methyl-N-pyridin-4-ylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCLASNZDZCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=NC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021052 | |
Record name | N-Methyl-N-nitroso-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16219-99-1 | |
Record name | 4-Nitrosomethylaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-nitroso-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-nitrosopyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROSOMETHYLAMINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBM9FX3ULY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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